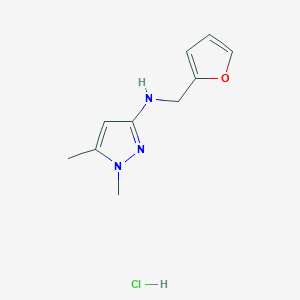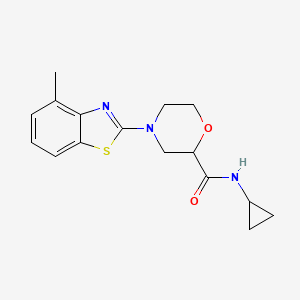![molecular formula C11H18ClN5 B12236027 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12236027.png)
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a heterocyclic compound featuring two pyrazole rings. Pyrazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with commercially available 1,3-dimethyl-1H-pyrazole and 1-methyl-1H-pyrazole.
Step 1: The first pyrazole ring is functionalized by introducing a methylene bridge using formaldehyde under basic conditions.
Step 2: The second pyrazole ring is then attached to the methylene bridge through a nucleophilic substitution reaction.
Reaction Conditions: The reactions typically require a base such as sodium hydroxide or potassium carbonate and are carried out in solvents like ethanol or dimethyl sulfoxide at elevated temperatures (60-80°C).
Industrial Production Methods: Industrial production may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole rings.
Reduction: Reduction reactions can target the methylene bridge, converting it to a more saturated form.
Substitution: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated pyrazoles or substituted pyrazoles.
Chemistry:
- Used as a building block for synthesizing more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial and antifungal properties.
Medicine:
- Explored as a candidate for developing new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the development of agrochemicals.
- Employed in materials science for creating novel polymers and resins.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The pyrazole rings can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The methylene bridge provides flexibility, allowing the compound to fit into various binding sites.
Comparison with Similar Compounds
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 1-(1,1-Dimethylethyl)-5-methyl-1H-pyrazol-3-amine
Uniqueness:
- The presence of two pyrazole rings connected by a methylene bridge is unique, providing distinct chemical and biological properties.
- The compound’s ability to undergo diverse chemical reactions makes it versatile for various applications.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9-6-11(16(3)13-9)8-12-7-10-4-5-15(2)14-10;/h4-6,12H,7-8H2,1-3H3;1H |
InChI Key |
DUHKJNHWSRSJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2=NN(C=C2)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Tert-butyl-6-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12235948.png)


![5-Fluoro-2-[(2-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine](/img/structure/B12235965.png)
![3-[(3-Methylphenyl)methoxy]oxolane](/img/structure/B12235980.png)
![1-ethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12235983.png)
![3-{[1-(Oxolane-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B12235989.png)
![3-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B12235991.png)
![1-(2-Chlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B12235993.png)
![2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12235999.png)
![2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12236001.png)

![5-Methyl-2-[(1-{[4-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B12236024.png)
![1-methyl-4-({4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B12236042.png)
